N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-methoxybenzamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-methoxybenzamide and its derivatives have been explored for their antimicrobial properties. Desai et al. (2013) synthesized a series of compounds structurally related to this compound and found that they exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This indicates the potential of these compounds in therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Radiolabeling and Imaging Applications
The compound and its related derivatives have also been used in the development of radiolabeled agents for imaging purposes. Hamill et al. (1996) developed radiolabeled, nonpeptide angiotensin II antagonists, which are potent and selective ligands for the AT1 receptor, indicating the potential of these compounds in medical imaging, particularly for receptor imaging (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).
Anticancer Properties
The anticancer potential of compounds related to this compound has been explored in several studies. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of derivatives structurally similar to the compound and found that these complexes exhibited fluorescence properties and anticancer activity against human breast cancer cell lines, indicating their potential in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Quality Control Methods for Anticonvulsants
Compounds structurally related to this compound have been synthesized and identified as potential anticonvulsants. Sych et al. (2018) developed methods for identifying, determining impurities, and quantifying these compounds, which are crucial steps in the standardization and quality control of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
Benzofuran derivatives have been reported to exhibit potential anticancer activity . The compound’s mode of action could be related to its ability to inhibit cell growth in various cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways related to these biological activities.
Result of Action
Benzofuran derivatives have been reported to have significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-17-10-6-7-13-11-18(27-19(13)17)15-12-28-21(22-15)23-20(24)14-8-4-5-9-16(14)25-2/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGSSKSYWNHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.